Cas no 2137808-65-0 (2,3-Dimethoxypropane-1-sulfinyl chloride)
2,3-Dimethoxypropane-1-sulfinyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,3-dimethoxypropane-1-sulfinyl chloride
- EN300-732818
- 2137808-65-0
- 2,3-Dimethoxypropane-1-sulfinyl chloride
-
- Inchi: 1S/C5H11ClO3S/c1-8-3-5(9-2)4-10(6)7/h5H,3-4H2,1-2H3
- InChI Key: ZPPDPVPXUXHTOG-UHFFFAOYSA-N
- SMILES: ClS(CC(COC)OC)=O
Computed Properties
- Exact Mass: 186.0117431g/mol
- Monoisotopic Mass: 186.0117431g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 109
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 54.7Ų
2,3-Dimethoxypropane-1-sulfinyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-732818-0.05g |
2,3-dimethoxypropane-1-sulfinyl chloride |
2137808-65-0 | 0.05g |
$959.0 | 2023-05-26 | ||
| Enamine | EN300-732818-0.1g |
2,3-dimethoxypropane-1-sulfinyl chloride |
2137808-65-0 | 0.1g |
$1005.0 | 2023-05-26 | ||
| Enamine | EN300-732818-0.25g |
2,3-dimethoxypropane-1-sulfinyl chloride |
2137808-65-0 | 0.25g |
$1051.0 | 2023-05-26 | ||
| Enamine | EN300-732818-0.5g |
2,3-dimethoxypropane-1-sulfinyl chloride |
2137808-65-0 | 0.5g |
$1097.0 | 2023-05-26 | ||
| Enamine | EN300-732818-1.0g |
2,3-dimethoxypropane-1-sulfinyl chloride |
2137808-65-0 | 1g |
$1142.0 | 2023-05-26 | ||
| Enamine | EN300-732818-2.5g |
2,3-dimethoxypropane-1-sulfinyl chloride |
2137808-65-0 | 2.5g |
$2240.0 | 2023-05-26 | ||
| Enamine | EN300-732818-5.0g |
2,3-dimethoxypropane-1-sulfinyl chloride |
2137808-65-0 | 5g |
$3313.0 | 2023-05-26 | ||
| Enamine | EN300-732818-10.0g |
2,3-dimethoxypropane-1-sulfinyl chloride |
2137808-65-0 | 10g |
$4914.0 | 2023-05-26 |
2,3-Dimethoxypropane-1-sulfinyl chloride Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 2,3-Dimethoxypropane-1-sulfinyl chloride
Professional Introduction to 2,3-Dimethoxypropane-1-sulfinyl chloride (CAS No. 2137808-65-0)
2,3-Dimethoxypropane-1-sulfinyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 2137808-65-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound serves as a versatile intermediate, playing a crucial role in the synthesis of various biologically active molecules. Its unique structural features, comprising a sulfinyl chloride functional group attached to a dimethoxypropane backbone, make it particularly valuable for constructing complex molecular architectures.
The< strong>2,3-dimethoxypropane-1-sulfinyl chloride molecule exhibits remarkable reactivity due to the presence of the sulfinyl chloride moiety. This group is well-known for its ability to participate in nucleophilic substitution reactions, where it can readily undergo displacement by various nucleophiles to form sulfoxides or sulfones. Such transformations are fundamental in medicinal chemistry, enabling the efficient construction of heterocyclic compounds and other pharmacophores essential for drug development.
In recent years, the pharmaceutical industry has seen a surge in interest for< strong>2,3-dimethoxypropane-1-sulfinyl chloride as a building block for novel therapeutic agents. Researchers have leveraged its reactivity to develop innovative synthetic strategies for complex drug molecules. For instance, studies have demonstrated its utility in constructing sulfonamide derivatives, which are known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. The ability to introduce this sulfinyl group with high selectivity and yield has made< strong>2,3-dimethoxypropane-1-sulfinyl chloride an indispensable tool in modern drug discovery pipelines.
The< strong>CAS No. 2137808-65-0 designation ensures that researchers can reliably identify and procure this compound for their experiments. This standardized identification system is critical for ensuring consistency and reproducibility across different laboratories and studies. The compound’s stability under standard storage conditions further enhances its practicality as an intermediate in synthetic protocols.
Advances in computational chemistry have also contributed to the growing appreciation of< strong>2,3-dimethoxypropane-1-sulfinyl chloride. Molecular modeling studies have revealed insights into its reactivity patterns and potential applications in drug design. These computational approaches allow researchers to predict optimal reaction conditions and minimize unwanted side products, thereby improving the efficiency of synthetic routes.
The< strong>dimethoxypropane backbone of< strong>2,3-dimethoxypropane-1-sulfinyl chloride adds another layer of versatility to its chemical behavior. This moiety can participate in various organic transformations, including epoxide ring-opening reactions and Diels-Alder cycloadditions. Such reactions are pivotal in constructing cyclic structures found in many bioactive compounds. The combination of these features makes< strong>2,3-dimethoxypropane-1-sulfinyl chloride a multifaceted reagent with broad applications in synthetic chemistry.
In clinical research, the< strong>CAS No. 2137808-65-0-labeled compound has been explored as a precursor for sulfonamide-based drugs targeting neurological disorders. Preliminary studies suggest that derivatives derived from this intermediate exhibit promising pharmacological effects. These findings underscore the importance of< strong>2,3-dimethoxypropane-1-sulfinyl chloride in developing next-generation therapeutics.
The synthesis of< strong>2,3-dimethoxypropane-1-sulfinyl chloride itself is an area of active investigation. Recent developments have focused on optimizing synthetic pathways to enhance yield and reduce environmental impact. Green chemistry principles have been incorporated into these processes, ensuring that the production of this valuable intermediate is both efficient and sustainable.
The< strong>sulfinyl chloride functional group present in< strong>2,3-dimethoxypropane-1-sulfinyl chloride is particularly noteworthy for its role in cross-coupling reactions. These reactions are cornerstone techniques in modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. The ability to perform such transformations using this intermediate has opened new avenues for constructing complex molecular frameworks with precision.
In conclusion, 2,3-Dimethoxypropane-1-sulfinyl chloride (CAS No. 2137808-65-0) is a pivotal compound in pharmaceutical chemistry and synthetic organic chemistry. Its unique structural features and reactivity make it an invaluable tool for drug discovery and molecular construction. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its place as a cornerstone of modern chemical synthesis.
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